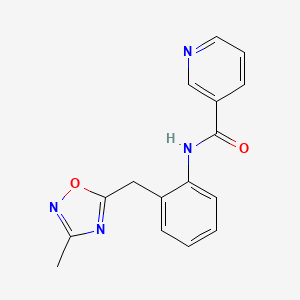
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 found in food and used as a dietary supplement and medication. Nicotinamide itself is a natural product widely found in plants and animals and serves as a precursor for the synthesis of various bioactive compounds .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is crucial for their biological activity. The structure-activity relationships (SAR) of these compounds are often studied to optimize their efficacy. For example, the SAR study of novel N-(arylmethoxy)-2-chloronicotinamides revealed that certain substitutions on the aryl ring could lead to excellent herbicidal activity . Similarly, the SARs for NNMT inhibitors were developed to understand the essential chemical features that drive protein-ligand intermolecular interactions and inhibition .
Chemical Reactions Analysis
Nicotinamide derivatives can undergo various chemical reactions depending on their substituents. For instance, upon acid activation, N-substituted 2-(benzhydryl- and benzylsulfinyl)nicotinamides are converted into their active forms, which inhibit gastric H+/K(+)-ATPase . This demonstrates the reactivity of such compounds under physiological conditions and their potential as therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. For example, compound 8b from the series of N-substituted 2-(benzhydryl- and benzylsulfinyl)nicotinamides showed potent inhibitory activities and was more stable at neutral and weakly acidic pH than other proton pump inhibitors . This stability is an important physical property that contributes to the compound's potential as a medication.
Scientific Research Applications
Chemical Genetics and Apoptosis Inducers
Chemical genetics has been employed to study biological systems and discover new drugs, signaling pathways, and targets. A cell- and caspase-based apoptosis induction assay developed for this purpose identified small molecules, including N-phenyl nicotinamides, with apoptosis-inducing activities. This approach led to the identification of in vivo active compounds like MX116407, a tumor vascular disrupting agent with potent anticancer activity. The molecular targets of these compounds were identified, showcasing the utility of chemical genetics in anticancer drug research, from potential drug discovery to understanding signaling pathways and identifying druggable targets (Cai, Drewe, & Kasibhatla, 2006).
Nicotinamide N-Methyltransferase (NNMT) Inhibition
Nicotinamide N-methyltransferase (NNMT) plays a crucial role in the N-methylation of xenobiotics. Studies have identified small molecule inhibitors of NNMT, developing comprehensive structure-activity relationships (SARs) for these inhibitors. This research aids in the understanding of NNMT's role in metabolic and chronic diseases and guides the design of drug-like inhibitors for therapeutic applications (Neelakantan et al., 2017).
Antimicrobial and Biological Activity of Nicotinamides
The antimicrobial and biological activities of nicotinamide derivatives have been explored, demonstrating the potential of these compounds in treating various diseases. Research on 4-Thiazolidinones of nicotinic acid and their derivatives revealed promising antimicrobial properties against a range of bacterial and fungal species (Patel & Shaikh, 2010).
Corrosion Inhibition and Adsorption Behavior
Nicotinamide derivatives have shown effective corrosion inhibition on mild steel in acidic solutions. These inhibitors demonstrate mixed-type inhibition behavior, indicating their potential in protecting metals against corrosion through specific adsorption behaviors (Chakravarthy, Mohana, & Kumar, 2014).
Metabolic Regulation and Disease Therapy
NNMT's role in metabolic regulation, particularly in adipocytes and the liver, highlights its potential as a target for therapeutic intervention in metabolic diseases. This enzyme's activity impacts cellular survival, longevity, and potentially unwanted cancer progression by influencing various cellular pathways and metabolic processes (Pissios, 2017).
Mechanism of Action
Target of Action
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide is a compound that has been synthesized as an anti-infective agent . The primary targets of this compound are microorganisms that cause infectious diseases, including bacteria, viruses, and parasites .
Mode of Action
It is known that the 1,2,4-oxadiazole motif in the compound structure plays a crucial role in its anti-infective activity . This motif possesses hydrogen bond acceptor properties, which may facilitate the interaction with the target .
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can act as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . This suggests that the compound might interfere with the carbonic anhydrase pathway, affecting the hydration of carbon dioxide and the dehydration of bicarbonate, which are crucial processes in many physiological functions .
Pharmacokinetics
The presence of the 1,2,4-oxadiazole motif in the compound structure might influence its pharmacokinetic properties, as oxadiazoles are known to possess good bioavailability .
Result of Action
It is known that 1,2,4-oxadiazole derivatives can exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . This suggests that the compound might lead to the death or inhibition of the growth of the targeted microorganisms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment might affect the compound’s ionization state, which can influence its interaction with the target and its absorption and distribution in the body . Furthermore, the presence of other substances, such as proteins or other drugs, might also affect the compound’s action .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide are largely determined by its oxadiazole ring. Oxadiazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, antitumor, antiviral, antioxidant, and more
Cellular Effects
Oxadiazole derivatives have been reported to exhibit anticancer activity . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Oxadiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Oxadiazole derivatives are known to undergo various metabolic transformations, including hydroxylation and conjugation with sulfate
properties
IUPAC Name |
N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-18-15(22-20-11)9-12-5-2-3-7-14(12)19-16(21)13-6-4-8-17-10-13/h2-8,10H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEBXUYVGBWKJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

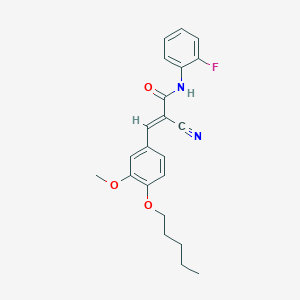


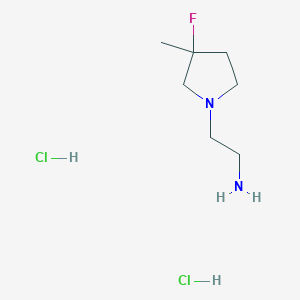

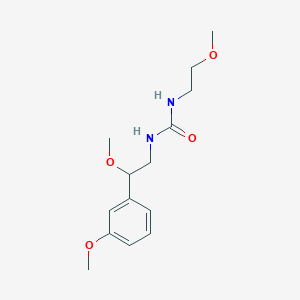
![3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2547786.png)

![2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2547790.png)
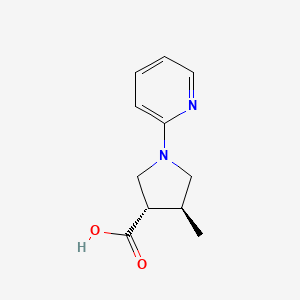
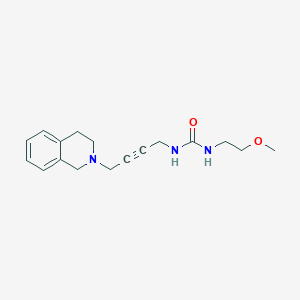

![2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]naphthoquinone](/img/structure/B2547796.png)
